molecular formula C18H22O B12623204 4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal CAS No. 917774-20-0

4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal

Cat. No.: B12623204
CAS No.: 917774-20-0
M. Wt: 254.4 g/mol
InChI Key: MCSBOCXAPOHJSO-UHFFFAOYSA-N
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Description

4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal is an organic compound with a complex structure that includes multiple functional groups such as alkenes, alkynes, and aldehydes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor followed by a series of functional group transformations. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as chromatography and distillation is essential to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted alkenes or alkynes, depending on the specific reaction conditions .

Scientific Research Applications

4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its specific structure allows for targeted interactions in both chemical and biological systems, distinguishing it from other similar compounds .

Biological Activity

4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20OC_{15}H_{20}O, with a molecular weight of approximately 232.33 g/mol. The compound features a conjugated system that may contribute to its biological activity.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound has been documented in various studies. For example, compounds containing alkene and alkyne functionalities have shown to inhibit pro-inflammatory cytokines in vitro . The mechanism often involves the modulation of signaling pathways associated with inflammation.

Case Study:
A study conducted on a series of alkene derivatives indicated that modifications at the phenyl ring significantly enhanced anti-inflammatory activity. The compound's ability to inhibit cytokine production was assessed using an LPS-induced model in macrophages.

Anticancer Activity

Compounds with similar structural frameworks have been investigated for their anticancer properties. For instance, certain alkenes have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle proteins .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell Line TestedIC50 (µM)
Alkene Derivative AMCF-7 (Breast Cancer)10
Alkene Derivative BHeLa (Cervical Cancer)12
4,5-Diethyl-2-methyl...Hypothetical (based on structure)TBD

The biological activities of this compound may be attributed to its interaction with specific molecular targets:

  • Protein Kinase Inhibition : Similar compounds have been shown to inhibit protein kinases involved in cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives can modulate ROS levels, leading to apoptosis in cancer cells.
  • Cytokine Regulation : Anti-inflammatory effects are often mediated through the inhibition of NF-kB signaling pathways.

Properties

CAS No.

917774-20-0

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

4,5-diethyl-2-methyl-7-phenylhept-4-en-6-ynal

InChI

InChI=1S/C18H22O/c1-4-17(18(5-2)13-15(3)14-19)12-11-16-9-7-6-8-10-16/h6-10,14-15H,4-5,13H2,1-3H3

InChI Key

MCSBOCXAPOHJSO-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(CC)C#CC1=CC=CC=C1)CC(C)C=O

Origin of Product

United States

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